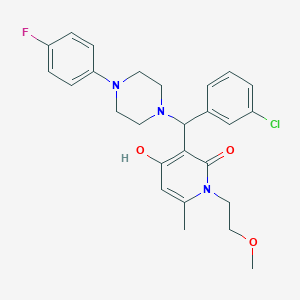
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is an organic compound with potential applications in various scientific fields. Its complex structure combines multiple functional groups, including a fluoropyrimidine moiety, piperazine, sulfonyl, phenyl, and a pyrrolidine-2,5-dione group. This unique combination of functional groups can make the compound versatile and functional in many different contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis strategies. Key steps include nucleophilic substitution, sulfonylation, and cyclization reactions under carefully controlled conditions to ensure correct functional group transformations and maintain the integrity of the molecule. The choice of reagents, solvents, temperature, and pH are all critical in the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalytic processes to improve yield and reduce costs. Process control is essential to ensure consistent quality and to manage the potential hazards associated with the synthesis of fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions such as:
Oxidation: : Can involve the fluoropyrimidine moiety or the piperazine ring.
Reduction: : Targeting the carbonyl groups present in the molecule.
Substitution: : On the sulfonyl group or the aromatic phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions like amines or alcohols.
Major Products Formed
The products formed from these reactions depend on the specific transformations but could include derivatives where the sulfonyl group is modified or the fluoropyrimidine moiety is further functionalized.
Scientific Research Applications
1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione finds applications in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potentially as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, particularly where fluorinated compounds are of interest.
Industry: : Could be used in materials science for the development of novel materials with unique properties.
Mechanism of Action
The effects of 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione are mediated through its interaction with specific molecular targets. The fluoropyrimidine group may interfere with nucleic acid processes, the sulfonyl group could influence enzyme activity, and the piperazine ring may impact receptor binding. The exact pathways and targets vary depending on the specific context of its use.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, such as other fluoropyrimidines or sulfonylphenyl derivatives, 1-(4-((4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Similar compounds might include:
5-Fluorouracil
Piperazine derivatives
Sulfonylphenyl-based drugs
Each of these similar compounds may share some overlapping properties but differ in terms of their specific uses, reactivity, and biological activity.
Properties
IUPAC Name |
1-[4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O5S/c19-12-9-20-18(21-10-12)23-8-7-22(11-17(23)27)30(28,29)14-3-1-13(2-4-14)24-15(25)5-6-16(24)26/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASZQTXQDQOADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
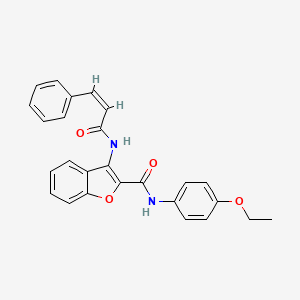
![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![[(4-ethylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)
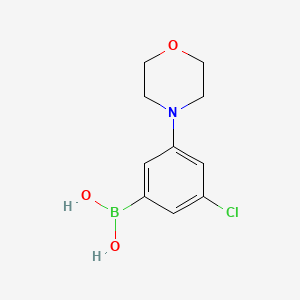
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2445880.png)
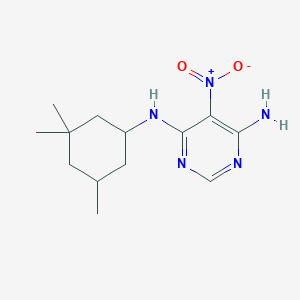
![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2445883.png)
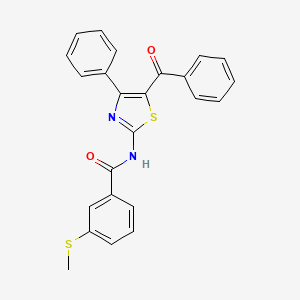
![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)
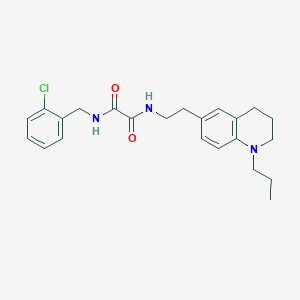
![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)
![(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2445890.png)
